molecular formula C12H12N2O3 B2832028 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1334148-01-4

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No.: B2832028
CAS No.: 1334148-01-4
M. Wt: 232.239
InChI Key: OROQPHVHBNAGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound with a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound features a unique structure that combines a cyclopentyl group with an oxazolo-pyridine scaffold, making it an interesting subject for various scientific studies and applications.

Scientific Research Applications

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

While specific future directions for 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid were not found in the search results, it’s clear that fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . Their structural similarity to DNA bases and their contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity of the compounds they are incorporated into make them promising candidates for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with 2-aminopyridine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxazolo-pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
  • 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
  • 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxaldehyde

Uniqueness

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a cyclopentyl group with an oxazolo-pyridine scaffold makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)8-5-9-10(7-3-1-2-4-7)14-17-11(9)13-6-8/h5-7H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROQPHVHBNAGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC3=C2C=C(C=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.